molecular formula C8H4BrFS B13939974 3-Bromo-6-fluorobenzo[b]thiophene

3-Bromo-6-fluorobenzo[b]thiophene

Cat. No.: B13939974
M. Wt: 231.09 g/mol
InChI Key: UDBJEIDDEAAXHD-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 3-bromo-6-fluoro- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of bromine and fluorine substituents at the 3rd and 6th positions, respectively. Benzothiophenes are known for their diverse biological activities and are used in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene derivatives, including 3-bromo-6-fluoro-benzo[b]thiophene, can be achieved through various methods. One common approach involves the use of aryne intermediates. For instance, the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base can yield benzo[b]thiophenes . Another method involves the use of microwave-assisted synthesis, which offers rapid reaction kinetics and improved efficiency .

Industrial Production Methods: Industrial production of benzo[b]thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene, 3-bromo-6-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include piperidine and other nucleophiles.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts.

Major Products:

    Substitution Reactions: Products include substituted benzo[b]thiophenes with various functional groups.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 3-bromo-6-fluoro- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzothiophene derivatives can act as inhibitors of specific enzymes involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophene, 3-bromo-6-fluoro- is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H4BrFS

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-6-fluoro-1-benzothiophene

InChI

InChI=1S/C8H4BrFS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4H

InChI Key

UDBJEIDDEAAXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC=C2Br

Origin of Product

United States

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